![molecular formula C14H11ClN2O3S2 B14005409 N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide CAS No. 61720-79-4](/img/structure/B14005409.png)
N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide is a chemical compound with the molecular formula C14H11ClN2O3S2 and a molecular weight of 354.838 g/mol . This compound is known for its unique structure, which includes a sulfonyl group, a carbamoyl group, and a carbothioamide group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with benzenecarbothioamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
Step 1: Preparation of 4-chlorobenzenesulfonyl chloride by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.
Step 2: Reaction of 4-chlorobenzenesulfonyl chloride with benzenecarbothioamide in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides .
Wissenschaftliche Forschungsanwendungen
N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide involves its interaction with specific molecular targets. The sulfonyl and carbamoyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another sulfonamide derivative with similar structural features.
Benzene, 1,1’-sulfonylbis[4-chloro-]: A compound with a similar sulfonyl group but different overall structure.
Uniqueness
N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide is unique due to its combination of sulfonyl, carbamoyl, and carbothioamide groups, which confer distinct chemical reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
61720-79-4 |
---|---|
Molekularformel |
C14H11ClN2O3S2 |
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
1-(benzenecarbonothioyl)-3-(4-chlorophenyl)sulfonylurea |
InChI |
InChI=1S/C14H11ClN2O3S2/c15-11-6-8-12(9-7-11)22(19,20)17-14(18)16-13(21)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,21) |
InChI-Schlüssel |
YSOHNHLWAWEWKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=S)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.